N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine
Description
N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine is a synthetic organic compound featuring a 1,3-thiazole core substituted with a methylsulfonylmethyl group at position 2 and a propargylamine (prop-2-yn-1-amine) moiety. The molecule also includes a 4-methylbenzyl group attached to the nitrogen atom of the propargylamine chain. Its structure combines electron-withdrawing (methylsulfonyl) and electron-donating (methylphenyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-4-9-19(10-15-7-5-14(2)6-8-15)11-16-12-22-17(18-16)13-23(3,20)21/h1,5-8,12H,9-11,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKBJDNKBSSLKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC#C)CC2=CSC(=N2)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of organic compounds characterized by the presence of thiazole and propynylamine moieties. Its structure can be represented as follows:
The biological activity of this compound has been linked to its interaction with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes related to neurotransmitter metabolism, particularly through its action on monoamine oxidase (MAO) enzymes, which are crucial for the oxidative deamination of amines .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could mitigate oxidative stress in cells .
2. Biological Assays and Findings
Several studies have investigated the biological effects of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer properties of this compound. The researchers treated several cancer cell lines with varying concentrations of the compound and observed:
- Dose-dependent cytotoxicity.
- Induction of apoptosis in treated cells.
These findings support further investigation into its potential as a therapeutic agent for cancer treatment.
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, the compound was administered to models exhibiting neurodegenerative symptoms. Results indicated:
- Improvement in cognitive functions.
- Reduction in oxidative stress markers.
These results suggest that the compound may have therapeutic implications for neurodegenerative diseases such as Alzheimer's.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology . Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of thiazole and methylsulfonyl groups have shown promising activity against different cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of thiazole-derived compounds against several human cancer cell lines, including OVCAR-8 and NCI-H40. The results demonstrated percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively, indicating strong anticancer potential . This suggests that N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine could similarly exhibit effective anticancer properties.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | Methylphenyl chloride | 75 |
| 2 | Thiazole formation | Methylsulfonylmethyl thiazole precursor | 80 |
| 3 | Final coupling | Propynyl amine derivative | 70 |
These steps highlight the importance of optimizing synthetic pathways to improve the overall yield and efficacy of the compound.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for evaluating the clinical potential of any new drug candidate. Preliminary studies suggest that modifications in the structure of thiazole derivatives can significantly affect their pharmacokinetic profiles.
Pharmacokinetic Insights
The compound's solubility and permeability are critical factors influencing its bioavailability. In silico studies using tools like SwissADME have indicated favorable drug-like properties for structurally similar compounds, suggesting that this compound may also possess suitable pharmacokinetic characteristics for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thiazol-2-amine derivatives. Below is a comparison with key analogues:
Key Structural and Functional Differences
Substituent Effects: The target compound uniquely combines a methylsulfonylmethyl group (electron-withdrawing) with a propargylamine chain (alkyne functionality). This contrasts with compound 2b (), which lacks sulfonyl groups but includes a 4-chlorophenyl substituent linked to anti-inflammatory activity .
Biological Activity :
- Thiazole derivatives with electron-withdrawing groups (e.g., nitro in 11a , ) show enhanced antibacterial activity due to increased membrane permeability .
- Propargylamine-containing compounds (e.g., 2b , ) exhibit anti-inflammatory properties, suggesting the target compound may share similar mechanisms, such as cyclooxygenase (COX) inhibition .
Synthetic Routes :
- The target compound’s synthesis likely involves cyclization and alkylation steps, akin to methods for 2b (thiourea cyclization with propargyl halides) .
- Compound 7d () uses a multi-step approach involving oxadiazole formation and sulfanyl coupling, which is more complex than the target compound’s likely pathway .
Pharmacokinetic and Physicochemical Properties
- Solubility: The methylsulfonyl group in the target compound may improve aqueous solubility compared to non-polar analogues like N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine () .
- Metabolic Stability : Propargylamines are prone to oxidative metabolism, but the methylsulfonyl group could reduce cytochrome P450-mediated degradation, enhancing bioavailability .
Q & A
Q. What are the key challenges in synthesizing N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine, and how can they be addressed methodologically?
Answer: Synthesis involves multi-step reactions, including:
Thiazole ring formation : Requires controlled cyclization of thiourea derivatives with α-halo ketones. Temperature and solvent polarity (e.g., DMF or ethanol) must be optimized to avoid side products .
Introduction of methylsulfonylmethyl group : Sulfonation using methyl sulfonyl chloride under basic conditions (e.g., K₂CO₃) .
Propargyl amine coupling : Copper- or palladium-catalyzed cross-coupling (e.g., Sonogashira reaction) under inert atmospheres .
Key challenges : Competing side reactions (e.g., over-sulfonation) and low yields in propargylation. Mitigation includes:
Q. How can researchers confirm the structural integrity and purity of this compound?
Answer: Analytical techniques :
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methylsulfonylmethyl at thiazole C-2) and propargyl connectivity .
- HRMS : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₁N₂O₂S₂: 365.09) .
- HPLC-PDA : Purity >95% using a C18 column (acetonitrile/water gradient) .
Critical step : Compare spectral data with structurally analogous thiazoles (e.g., ’s N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide) to validate assignments .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer: Initial screening :
- Kinase inhibition assays : Target kinases with thiazole-binding domains (e.g., JAK2 or EGFR) using fluorescence polarization .
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
Data interpretation : Compare results with structurally similar compounds (e.g., ’s pyrazole derivatives) to identify activity trends .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Answer: Steps :
Docking studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase domain). Focus on interactions between the methylsulfonyl group and catalytic lysine residues .
QSAR analysis : Corporate electronic parameters (e.g., Hammett σ values) of substituents to predict activity changes. For example, electron-withdrawing groups on the thiazole may enhance kinase affinity .
MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize analogs with prolonged target residence .
Q. How should researchers resolve contradictions in biological data, such as varying IC₅₀ values across assays?
Answer: Approach :
- Orthogonal assays : Validate kinase inhibition via both radiometric (³²P-ATP) and luminescent (ADP-Glo™) methods to rule out assay-specific artifacts .
- Structural analogs : Test derivatives (e.g., replacing propargyl with ethylamine) to isolate contributions of specific substituents to activity .
- Meta-analysis : Compare data with ’s pyrazole-based compounds, noting trends in substituent effects (e.g., bulky groups reducing cell permeability) .
Q. What strategies can improve the compound’s metabolic stability for in vivo studies?
Answer: Methodology :
Prodrug design : Introduce hydrolyzable groups (e.g., acetylated propargyl) to enhance oral bioavailability .
Cytochrome P450 screening : Use human liver microsomes to identify metabolic hotspots (e.g., sulfonyl group oxidation). Block vulnerable sites with fluorine substituents .
In silico predictions : SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration if targeting neurological targets .
Key Considerations for Experimental Design
- Scale-up challenges : Transitioning from mg to gram-scale may require switching from Pd catalysts to cheaper Ni-based systems .
- Toxicity screening : Use zebrafish embryos (FET assay) to assess acute toxicity before rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
